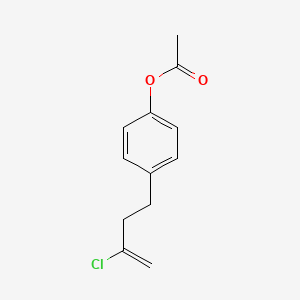![molecular formula C8H4ClN3 B1291006 4-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbonitril CAS No. 920966-02-5](/img/structure/B1291006.png)
4-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbonitril
Übersicht
Beschreibung
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (4-Cl-PPCN) is an organic compound with a wide range of applications in scientific research. It is a versatile reagent used in a variety of chemical syntheses, such as the synthesis of organic molecules and polymers, as well as biochemical and physiological experiments. 4-Cl-PPCN has been studied extensively for its potential to be used in a variety of applications, including drug delivery and drug targeting. In
Wissenschaftliche Forschungsanwendungen
Immunmodulation
4-Chlor-1H-pyrrolo[2,3-b]pyridin-5-carbonitril: Derivate wurden als potenzielle Immunmodulatoren untersucht, die auf Januskinase 3 (JAK3) abzielen . JAK3 spielt eine entscheidende Rolle im Immunsystem, indem es entzündungshemmende und immunmodulierende Mediatoren reguliert. JAK3-Inhibitoren werden wegen ihres Potenzials zur Behandlung von Immunerkrankungen wie Organtransplantationsreaktionen erforscht. Die Fähigkeit der Verbindung, JAK3 zu hemmen, kann dazu beitragen, die Immunantwort zu kontrollieren, was sie zu einem wertvollen Gut im Bereich der Immunologie macht.
Entzündungshemmende Anwendungen
Dieselben Eigenschaften, die diese Verbindung zu einem effektiven Immunmodulator machen, deuten auch auf ihre Verwendung in entzündungshemmenden Therapien hin . Durch die gezielte Beeinflussung von JAK3 kann es potenziell die Aktivität von Zytokinen und anderen proinflammatorischen Wirkstoffen reduzieren, was bei der Behandlung von Erkrankungen wie rheumatoider Arthritis und Psoriasis von Vorteil ist.
Antidiabetische Aktivität
Die Forschung hat gezeigt, dass Derivate von This compound Anwendungen bei der Senkung des Blutzuckerspiegels haben könnten . Dies könnte besonders vorteilhaft bei der Vorbeugung und Behandlung von Störungen sein, die mit einem erhöhten Plasma-Blutzuckerspiegel einhergehen, wie Typ-1-Diabetes, Fettleibigkeit-bedingter Diabetes und diabetischer Dyslipidämie.
Onkologische Forschung
In der Krebsforschung wurde die Verbindung auf ihre Auswirkungen auf die Koloniebildung in Krebszellen untersucht . Die Fähigkeit, die Zellproliferation zu hemmen, deutet darauf hin, dass sie bei der Entwicklung von Behandlungen eingesetzt werden könnte, die auf das Wachstum von Krebszellen abzielen, was sie zu einem vielversprechenden Kandidaten für weitere onkologische Studien macht.
Forschung an biologischem Material
Diese Verbindung wurde als biochemisches Reagenz verwendet, das als biologisches Material oder organische Verbindung für die lebenswissenschaftliche Forschung dienen kann . Seine Eigenschaften können bei der Untersuchung biologischer Prozesse und der Entwicklung neuer biochemischer Assays nützlich sein.
Synthese komplexer Moleküle
Die Verbindung dient als Baustein bei der Synthese komplexerer Moleküle . Seine chemische Struktur ermöglicht verschiedene Substitutionen, die zur Bildung neuartiger Verbindungen mit potenziellen therapeutischen Anwendungen führen können.
Arzneimittelforschung
Als Teil chemischer Bibliotheken wird This compound im Hochdurchsatzscreening verwendet, um aktive Verbindungen gegen verschiedene biologische Zielstrukturen zu identifizieren . Dieser Prozess ist entscheidend in den frühen Stadien der Arzneimittelforschung und -entwicklung.
Pharmakologische Studien
Die Interaktion der Verbindung mit verschiedenen Enzymen und Rezeptoren kann untersucht werden, um ihr pharmakologisches Profil zu verstehen . Dies umfasst ihren Stoffwechsel, ihre Bioverfügbarkeit und potenzielle Nebenwirkungen, die wesentliche Aspekte der präklinischen Arzneimittelentwicklung sind.
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit jak3, a member of the janus kinase family .
Mode of Action
It’s suggested that the nh moiety at the c4-position of similar compounds is critical for jak inhibition .
Result of Action
Similar compounds have been shown to significantly reduce the migration and invasion abilities of certain cells .
Action Environment
It’s recommended to store similar compounds under inert gas and avoid air exposure .
Biochemische Analyse
Biochemical Properties
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile plays a crucial role in biochemical reactions, particularly in enzyme inhibition and activation. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for regulating cellular functions. The compound’s interaction with these biomolecules often involves binding to active sites, leading to changes in enzyme activity and subsequent biochemical pathways .
Cellular Effects
The effects of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as MAP kinases, leading to altered gene expression and metabolic changes . These effects are critical for understanding how cells respond to external stimuli and maintain homeostasis.
Molecular Mechanism
At the molecular level, 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect enzyme function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms are essential for understanding the compound’s role in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects may occur at very high doses, highlighting the importance of determining the optimal dosage for research purposes .
Metabolic Pathways
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes.
Transport and Distribution
The transport and distribution of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is vital for optimizing the compound’s use in research.
Subcellular Localization
The subcellular localization of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding how the compound exerts its effects within cells . Studying the subcellular localization of the compound can provide insights into its role in cellular processes.
Eigenschaften
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-5(3-10)4-12-8-6(7)1-2-11-8/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYGKPKPBWOTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640137 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920966-02-5 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)


![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)
![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)